

Application Notes and Protocols: Measuring FLT3 Degradation by PROTAC FLT-3 Degradar 3

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 3

Cat. No.: B15138329

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Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth.^[1]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific target proteins.^{[2][3]} These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.^{[4][5]} This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.^{[2][6]}

PROTAC FLT-3 degrader 3 is a PROTAC designed to specifically target and degrade the FLT3 protein. This application note provides a detailed protocol for measuring the degradation of FLT3 in cultured cells treated with **PROTAC FLT-3 degrader 3** using Western blotting.

Quantitative Data Summary

The following table summarizes the available quantitative data for **PROTAC FLT-3 degrader 3**.

Compound	Target	Cell Line	IC50	Reference
PROTAC FLT-3 degrader 3	FLT3	MV4-11	7.55 nM	[7]

Experimental Protocols

Western Blot Protocol for Measuring FLT3 Degradation

This protocol outlines the steps for treating cells with **PROTAC FLT-3 degrader 3**, preparing cell lysates, and performing a Western blot to quantify the levels of FLT3 protein.

Materials

- Cell Line: MV4-11 (or other suitable cell line expressing FLT3)
- **PROTAC FLT-3 degrader 3** (MedChemExpress, Cat. No. HY-136374)
- Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), ice-cold
- RIPA Lysis Buffer:
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1% NP-40
 - 0.5% sodium deoxycholate
 - 0.1% SDS
 - 1 mM EDTA

- Add fresh before use: Protease and phosphatase inhibitor cocktail
- BCA Protein Assay Kit
- 4x Laemmli Sample Buffer (with β -mercaptoethanol)
- SDS-PAGE Gels (e.g., 4-15% precast polyacrylamide gels)
- Running Buffer: Tris-Glycine-SDS
- Transfer Buffer: Tris-Glycine with 20% methanol
- PVDF or Nitrocellulose Membranes
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Primary Antibodies:
 - Rabbit anti-FLT3 polyclonal antibody (e.g., Thermo Fisher Scientific, PA5-34448, diluted 1:1000 in blocking buffer)
 - Mouse anti- β -actin monoclonal antibody (loading control, diluted 1:5000 in blocking buffer)
- Secondary Antibodies:
 - HRP-conjugated goat anti-rabbit IgG (diluted 1:10,000 in blocking buffer)
 - HRP-conjugated goat anti-mouse IgG (diluted 1:10,000 in blocking buffer)
- Enhanced Chemiluminescence (ECL) Substrate
- Chemiluminescence Imaging System

Procedure

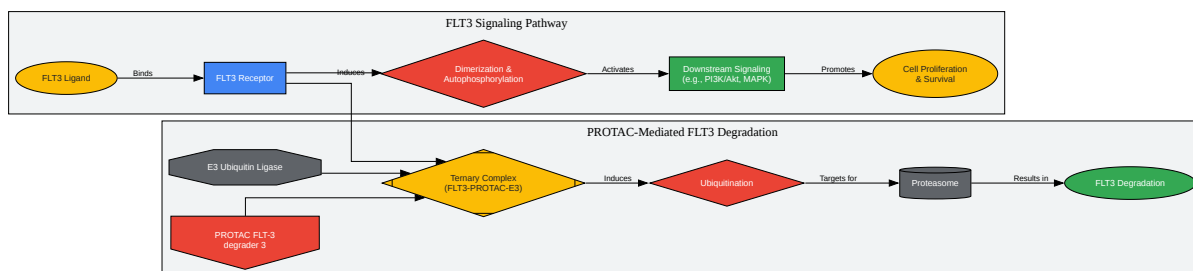
- Cell Culture and Treatment:
 1. Culture MV4-11 cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

2. Seed cells in 6-well plates at a density of 1×10^6 cells/mL.
 3. Prepare a stock solution of **PROTAC FLT-3 degrader 3** in DMSO.
 4. Treat cells with increasing concentrations of **PROTAC FLT-3 degrader 3** (e.g., 0, 1, 5, 10, 50, 100 nM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO-only vehicle control.
- Cell Lysis:
 1. After treatment, harvest the cells by centrifugation at 500 x g for 5 minutes.
 2. Wash the cell pellet once with ice-cold PBS.
 3. Resuspend the cell pellet in 100-200 μ L of ice-cold RIPA lysis buffer with freshly added inhibitors.
 4. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
 5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
 6. Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.
 - Protein Quantification:
 1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
 2. Normalize the protein concentrations of all samples with RIPA buffer.
 - Sample Preparation for SDS-PAGE:
 1. To 20-30 μ g of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
 2. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
 - SDS-PAGE and Protein Transfer:

1. Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
 2. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
 3. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Immunoblotting:
 1. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
 2. Incubate the membrane with the primary antibody against FLT3 diluted in blocking buffer overnight at 4°C with gentle agitation.
 3. Wash the membrane three times for 10 minutes each with TBST.
 4. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
 5. Wash the membrane three times for 10 minutes each with TBST.
 - Detection:
 1. Prepare the ECL substrate according to the manufacturer's instructions.
 2. Incubate the membrane with the ECL substrate for 1-5 minutes.
 3. Capture the chemiluminescent signal using an imaging system.
 4. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β -actin, following the same immunoblotting and detection steps.
 - Data Analysis:
 1. Quantify the band intensities for FLT3 and the loading control using densitometry software.

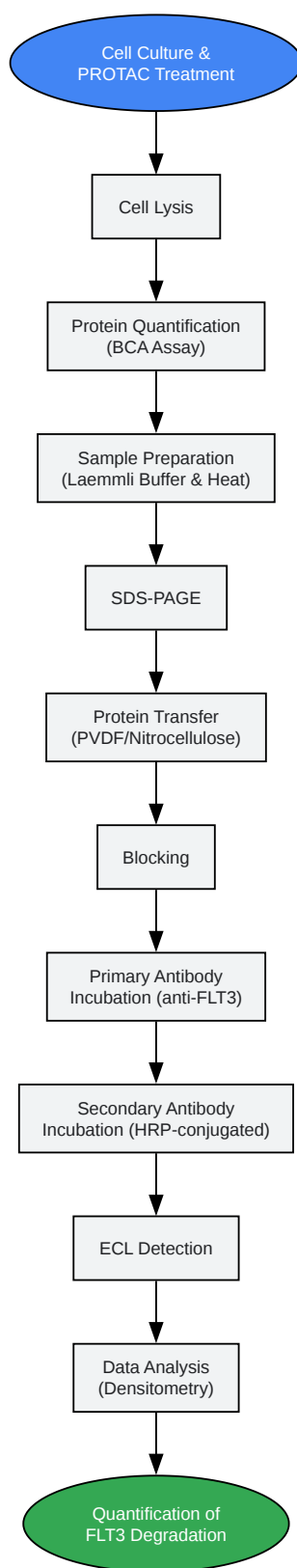
2. Normalize the FLT3 band intensity to the corresponding loading control band intensity for each sample.
3. Calculate the percentage of FLT3 degradation relative to the vehicle-treated control.

Visualizations



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Caption: FLT3 signaling and PROTAC-mediated degradation.



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Caption: Western blot workflow for FLT3 degradation analysis.

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